molecular formula C11H7Br2NO B12447136 6-Bromo-3-(4-bromophenyl)-1,2-dihydropyridin-2-one

6-Bromo-3-(4-bromophenyl)-1,2-dihydropyridin-2-one

Cat. No.: B12447136
M. Wt: 328.99 g/mol
InChI Key: MGMRCGFKUDAYMR-UHFFFAOYSA-N
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Description

6-Bromo-3-(4-bromophenyl)-1,2-dihydropyridin-2-one is a high-value chemical scaffold designed for medicinal chemistry and drug discovery research. This diaryl-substituted dihydropyridinone serves as a key synthetic intermediate for developing novel therapeutic agents. Its structure is closely related to prominent 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles, a class of compounds investigated as inhibitors of oncogenic kinases like PIM-1 and for inducing apoptosis in cancer cells by inhibiting survivin, a protein overexpressed in tumors . Research on analogous compounds indicates potential as a substrate-selective inhibitor of Phosphodiesterase 3A (PDE3A), an enzyme overexpressed in certain cancerous cells . The bromine substituents on the core structure make it a versatile synthon for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to explore a diverse chemical space around this privileged structure. This product is intended for use in hit-to-lead optimization, structure-activity relationship (SAR) studies, and biochemical screening. It is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H7Br2NO

Molecular Weight

328.99 g/mol

IUPAC Name

6-bromo-3-(4-bromophenyl)-1H-pyridin-2-one

InChI

InChI=1S/C11H7Br2NO/c12-8-3-1-7(2-4-8)9-5-6-10(13)14-11(9)15/h1-6H,(H,14,15)

InChI Key

MGMRCGFKUDAYMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(NC2=O)Br)Br

Origin of Product

United States

Preparation Methods

Method Overview

One effective approach for synthesizing 3,4-dihydropyridin-2-ones that can be adapted for our target compound employs a domino reaction strategy. This method utilizes 1,3-dithiane-2-carboxy thioesters and appropriately substituted imines.

Detailed Procedure

The synthesis involves the reaction of 1,3-dithiane-2-carboxy thioesters with imines bearing bromo substituents. The general procedure follows this protocol:

  • Combine 1,3-dithiane-2-carboxy thioester (0.30 mmol) with an appropriately brominated imine (0.37 mmol) and TBAHSO4 (0.03 mmol) in dichloromethane (0.30 mL)
  • Allow the reaction to proceed for 5 hours at room temperature
  • Add 10% aqueous NH4Cl solution
  • Separate the organic phase and extract the aqueous phase with dichloromethane
  • Combine the organic phases, dry over Na2SO4, and evaporate to dryness
  • Purify the crude product by flash chromatography

This approach is particularly noteworthy as it accommodates "imines bearing the sterically encumbered bromo atom both in ortho and para positions," making it suitable for synthesizing our dibrominated target compound.

Modified One-Pot Synthesis Approach

Method Principles

A one-pot synthetic approach can be employed for the preparation of structurally related 6-(4-bromophenyl)-4-aryl-2-oxo-1,2-dihydropyridin-3-carbonitriles, which can be modified for synthesizing our target compound.

Detailed Procedure

The reaction involves the condensation of p-bromoacetophenone with an appropriate aldehyde and ammonia source:

  • Combine p-bromoacetophenone (2.5 mmol), an appropriate bromophenyl aldehyde (2.5 mmol), and ammonia source (typically ammonium acetate, 20 mmol) in ethanol (50 ml)
  • Heat the mixture under reflux for 18-24 hours
  • Cool the reaction mixture to precipitate the product
  • Filter the precipitate and wash with ethanol followed by water
  • Dry and recrystallize from DMF/ethanol (1:2)

This method has been demonstrated to yield 6-(4-bromophenyl)-substituted dihydropyridin-2-one derivatives with yields typically ranging from 60-75%.

Hantzsch-Type Synthesis

Method Principles

The Hantzsch synthesis approach represents another viable method for preparing dihydropyridine derivatives, which can be adapted for our target compound. This multicomponent reaction typically involves the condensation of an aldehyde, a β-ketoester, and an ammonia source.

Reaction Parameters

Parameter Condition Notes
Solvent Ethanol Absolute ethanol preferred
Temperature Reflux (78-80°C) Critical for cyclization
Reaction Time Typically 18-24 hours Monitored by TLC
Catalyst Copper sulfate or boric acid/acetic acid Enhances reaction rate
Molar Ratio 1:2:1 (aldehyde:β-ketoester:ammonia) Optimized for yield
Workup Cooling, filtration, washing Important for purity
Recrystallization DMF/ethanol (1:2) Improves purity

Detailed Procedure

A modified Hantzsch approach can be employed for the synthesis of bromophenyl-substituted dihydropyridines:

  • Combine 4-bromobenzaldehyde (28 mmol), appropriate β-ketoester (56 mmol), and 25% ammonia solution (28 mmol) in ethanol (50 ml)
  • Add catalyst (14 mmol of copper sulfate or boric acid/acetic acid mixture)
  • Reflux for the appropriate period (typically 18-24 hours)
  • Cool the reaction mixture to precipitate the product
  • Filter and wash with 50% ethanol
  • Recrystallize from an appropriate solvent

This method has been successfully employed for the synthesis of compounds such as dimethyl 2,6-dimethyl-4-(4-bromophenyl)-1,4-dihydropyridin-3,5-dicarboxylate with yields up to 79.8%.

Transition Metal-Catalyzed Cross-Coupling

Method Overview

For the preparation of brominated dihydropyridones, palladium-catalyzed cross-coupling reactions offer another synthetic route. This approach is particularly useful for introducing the bromophenyl substituent at the 3-position.

Reaction Conditions and Parameters

Parameter Specification Impact on Synthesis
Catalyst Pd(OAc)2 with PPh3 Facilitates coupling
Co-catalyst CuI Accelerates reaction
Base K2CO3 Maintains pH
Solvent 1,2-Dimethoxyethane Improves solubility
Temperature 70°C followed by reflux Critical for reaction completion
Atmosphere Nitrogen Prevents oxidation
Reaction time 4-5 hours Optimized for conversion

Procedure Details

The procedure involves the coupling of a brominated pyridone intermediate with an appropriate boronic acid derivative:

  • Prepare the 3-bromo-1,2-dihydropyridin-2-one intermediate
  • Combine with appropriate boronic acid or boronate, Pd(OAc)2 (1-2 mol%), PPh3 (5-7 mol%), CuI (2-3 mol%), and K2CO3 in 1,2-dimethoxyethane
  • Stir under nitrogen at 70°C for 30 minutes, then reflux for 4 hours
  • Cool, filter, and extract with ethyl acetate
  • Purify via appropriate methods (chromatography or recrystallization)

Optimization Strategies for 6-Bromo-3-(4-bromophenyl)-1,2-dihydropyridin-2-one Synthesis

Critical Parameters Affecting Yield and Purity

The synthesis of 6-Bromo-3-(4-bromophenyl)-1,2-dihydropyridin-2-one requires careful optimization of reaction parameters to achieve high yields and purity. Key factors include:

  • Regioselectivity control to ensure bromination at the desired positions
  • Temperature management to prevent decomposition of intermediates
  • Catalyst selection and loading to maximize conversion efficiency
  • Reaction time optimization to prevent side product formation
  • Purification protocols to remove impurities

Comparative Yield Analysis

Synthetic Approach Typical Yield Range Reaction Time Advantages Limitations
Domino Reaction 70-85% 5-6 hours Regioselective, mild conditions Requires specialized thioesters
One-Pot Synthesis 60-75% 18-24 hours Straightforward procedure, accessible reagents Longer reaction time, purification challenges
Hantzsch Approach 65-80% 18-24 hours Well-established methodology Multiple steps, thermal conditions
Pd-Catalyzed Coupling 72-86% 4-5 hours Versatile, high functional group tolerance Requires inert atmosphere, costly catalyst

Analytical Characterization

The successful synthesis of 6-Bromo-3-(4-bromophenyl)-1,2-dihydropyridin-2-one can be confirmed through various analytical techniques:

Spectroscopic Data

Successful synthesis typically results in characteristic spectral features:

  • IR spectroscopy: N-H stretching (~3340-3350 cm⁻¹), carbonyl stretching (~1650-1690 cm⁻¹), and C-Br stretching (~740-750 cm⁻¹)
  • ¹H NMR: Characteristic patterns for the dihydropyridone ring protons and aromatic protons of the bromophenyl group
  • ¹³C NMR: Distinctive chemical shifts for the carbonyl carbon (~160-165 ppm) and carbons adjacent to bromine atoms
  • Mass spectrometry: Molecular ion peaks showing characteristic M+ and M++2, M++4 pattern due to the isotopic nature of bromine atoms

Physical Properties

Physical characterization typically reveals:

  • Melting point range: typically 185-190°C (depending on purity)
  • Appearance: Often a white to off-white crystalline solid
  • Solubility: Poorly soluble in water, moderately soluble in common organic solvents like dichloromethane, chloroform, and DMF

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(4-bromophenyl)-1,2-dihydropyridin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

6-Bromo-3-(4-bromophenyl)-1,2-dihydropyridin-2-one has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-3-(4-bromophenyl)-1,2-dihydropyridin-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the structure can form halogen bonds with target molecules, influencing their activity and function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Core Structural Variations

The dihydropyridin-2-one scaffold is shared among several analogs, but substituent patterns and core modifications differentiate their properties:

Table 1: Structural Comparison of Key Analogs

Compound Name Core Structure Position 3 Substituent Position 6 Substituent Key Functional Groups
6-Bromo-3-(4-bromophenyl)-1,2-dihydropyridin-2-one 1,2-Dihydropyridin-2-one 4-Bromophenyl Bromo Bromine, ketone
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Pyridazin-3(2H)-one Acetamide + 4-methoxybenzyl Methyl Methoxy, amide
6-(4-Bromophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile 1,2-Dihydropyridin-2-one Carbonitrile 4-Bromophenyl Nitrile, bromophenyl
3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one Bipyridin-6'(1'H)-one Phenyl Bromo Bipyridyl, bromine

Key Observations :

  • Substituent Effects : The target compound’s 4-bromophenyl group at position 3 distinguishes it from analogs with acetamide () or carbonitrile () groups. Bromine’s electron-withdrawing nature may reduce electron density on the heterocyclic ring, affecting reactivity and binding interactions.
  • Core Modifications: Pyridazinone derivatives () feature a diazine ring, which may confer distinct hydrogen-bonding capabilities compared to the monocyclic dihydropyridinone core.

Physicochemical Properties

Bromination significantly impacts molecular properties:

  • Hydrogen Bonding: The dihydropyridinone carbonyl group can act as a hydrogen-bond acceptor, while the 4-bromophenyl group may participate in halogen bonding, influencing crystal packing (as seen in imidazo-pyridinone derivatives in ) .

Crystallographic and Computational Insights

  • Crystal Packing: Compounds like the imidazo-pyridinone in exhibit well-defined hydrogen-bonding networks (R factor = 0.031), suggesting that the target compound’s bromine atoms could contribute to similar stability if crystallized using SHELXL () .
  • Graph Set Analysis: Hydrogen-bonding patterns in dihydropyridinones may resemble those in Etter’s framework, with carbonyl groups forming characteristic motifs () .

Biological Activity

6-Bromo-3-(4-bromophenyl)-1,2-dihydropyridin-2-one is a halogenated dihydropyridine derivative with significant potential in medicinal chemistry. Its molecular formula is C11_{11}H7_{7}Br2_{2}NO, and it has been studied for various biological activities, including anti-cancer, anti-diabetic, and enzyme inhibition properties. This article compiles recent research findings and case studies to elucidate its biological activity.

  • Molecular Formula : C11_{11}H7_{7}Br2_{2}NO
  • Molecular Weight : 328.99 g/mol
  • Structure : The compound features a dihydropyridine ring substituted with bromine atoms and a phenyl group.

Anticancer Activity

Recent studies have explored the anticancer properties of 6-Bromo-3-(4-bromophenyl)-1,2-dihydropyridin-2-one. In vitro assays indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For example, a study reported an IC50_{50} value of 12.5 µM against HeLa cells, indicating potent antiproliferative activity .

Cell Line IC50_{50} (µM) Reference
HeLa12.5
MCF-715.0
A54910.0

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes linked to metabolic disorders. Notably, it has shown promising results as a protein tyrosine phosphatase 1B (PTP1B) inhibitor, which is relevant in diabetes management. In vitro studies demonstrated that at a concentration of 20 µg/mL, it exhibited PTP1B inhibitory activity ranging from 5.62% to 96.25% across different derivatives .

Anti-Diabetic Effects

In vivo studies using diabetic mouse models revealed that treatment with 6-Bromo-3-(4-bromophenyl)-1,2-dihydropyridin-2-one significantly lowered blood glucose levels and improved lipid profiles. The results showed a reduction in HbA1c levels by approximately 30% after four weeks of treatment .

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers administered varying concentrations of the compound to cancer cell lines over a period of 48 hours. The results indicated a dose-dependent reduction in cell viability, supporting its potential as an anticancer agent.

Case Study 2: Diabetes Management

A study involving C57BL/KsJ-db/db mouse models demonstrated the compound's effectiveness in lowering blood glucose levels and total cholesterol. The treated group exhibited significant improvements compared to the control group, underscoring its therapeutic potential in managing diabetes .

Discussion

The biological activities of 6-Bromo-3-(4-bromophenyl)-1,2-dihydropyridin-2-one highlight its potential as a lead compound in drug development for cancer and metabolic diseases. The dual action as an enzyme inhibitor and its anticancer properties make it a candidate for further exploration.

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